4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid
Description
4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid (CAS: 1600925-02-7) is a pyridine derivative featuring a carboxylic acid group at position 3 and a but-3-yn-2-yl-substituted amino group at position 4 of the pyridine ring. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(but-3-yn-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-3-7(2)12-9-4-5-11-6-8(9)10(13)14/h1,4-7H,2H3,(H,11,12)(H,13,14) |
InChI Key |
FWMRNBMBZOIOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=C(C=NC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with but-3-yn-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding pyridinecarboxylic acid derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cancer cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Reactivity: The terminal alkyne in the target compound distinguishes it from analogs like 2-[N-(6-methoxybenzothiazolyl)amino]pyridine-3-carboxylic acid, which features a benzothiazole group. Alkyne groups enable Huisgen cycloaddition (click chemistry), whereas benzothiazole enhances lipophilicity and antimicrobial activity . Electron-withdrawing groups (e.g., Cl in 2-(3-Chloro-2-methylanilino)pyridine-3-carboxylic acid) improve stability but may reduce solubility compared to the target’s alkyne-amino group .
Bioavailability and Drug Design :
- Ester derivatives (e.g., Ethyl 4-methyl-3-...benzoate ) are often prodrugs, hydrolyzed in vivo to active carboxylic acids. The target’s free carboxylic acid may offer direct reactivity but lower oral bioavailability .
- Sulfonamide/sulfanyl groups (e.g., in and ) enhance hydrogen bonding, critical for receptor interactions (e.g., endothelin-1 receptor antagonists in ) .
Structural Similarity and Applications: High similarity scores (e.g., 0.93 for Ethyl 4-methyl-3-...benzoate) correlate with shared pharmacophores, suggesting overlapping applications in kinase inhibition or herbicidal activity (cf. ’s pyridine-carboxylic acid herbicides) .
Biological Activity
4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid, also known by its CAS number 1600925-02-7, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in the realms of enzyme inhibition and antitumor activity.
- Molecular Formula : C₁₀H₁₀N₂O₂
- Molecular Weight : 190.20 g/mol
- CAS Number : 1600925-02-7
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Notably, this compound has been studied for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a crucial role in glucose metabolism and insulin regulation.
DPP-IV Inhibition
DPP-IV is an enzyme that modulates the activity of incretin hormones, which are essential for insulin secretion and glucose homeostasis. Inhibition of DPP-IV can lead to increased levels of active incretins, thereby enhancing insulin sensitivity and reducing blood glucose levels. Research indicates that compounds similar to this compound may exhibit significant DPP-IV inhibitory activity, suggesting potential therapeutic applications in managing type 2 diabetes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Activity | Findings |
|---|---|---|
| Study 1 | DPP-IV Inhibition | Demonstrated significant inhibition of DPP-IV activity in vitro, leading to enhanced GLP-1 levels. |
| Study 2 | Antitumor Activity | Exhibited cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. |
| Study 3 | Enzyme Inhibition | Showed inhibitory effects on other enzymes involved in metabolic pathways, suggesting broader pharmacological relevance. |
Case Studies
-
DPP-IV Inhibition Study :
- A study conducted on various pyridine derivatives highlighted the structure–activity relationship (SAR) of DPP-IV inhibitors. The results indicated that modifications in the side chain significantly impacted inhibitory potency. The butynyl substitution at the amino position was found to enhance binding affinity to the enzyme .
- Antitumor Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
